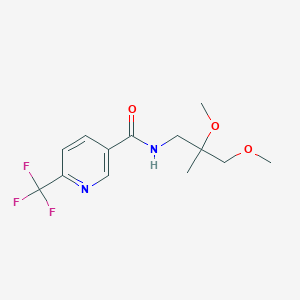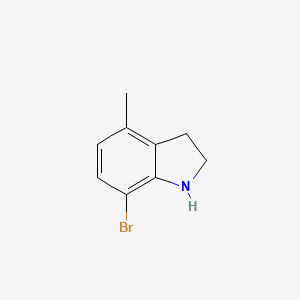
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide” is a complex organic molecule that contains several heterocyclic components, including furan and thiophene rings . These types of compounds are often of interest in the field of organic chemistry due to their potential applications in various areas such as pharmaceuticals, agrochemicals, and materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR and IR spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Properties such as density, melting point, and boiling point can be determined experimentally .Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Anti-Inflammatory Drugs
Thiophene derivatives have been found to have anti-inflammatory properties . This suggests that the compound could potentially be used in the development of new anti-inflammatory drugs.
Antifungal Agents
Thiophene derivatives have also been found to have antifungal properties . This suggests that the compound could potentially be used in the development of new antifungal drugs.
Antioxidants
Thiophene derivatives have been found to have antioxidant properties . This suggests that the compound could potentially be used in the development of new antioxidants.
Anticancer Agents
Thiophene derivatives have been found to have anticancer properties . This suggests that the compound could potentially be used in the development of new anticancer drugs.
Tyrosinase Inhibitors
Furan derivatives have been found to have tyrosinase inhibitory activity . This suggests that the compound could potentially be used in the development of new tyrosinase inhibitors, which could have applications in the treatment of conditions related to melanogenesis .
Antipigmentation Agents
Given the compound’s potential as a tyrosinase inhibitor, it could also potentially be used in the development of new antipigmentation agents .
Material Science
Thiophene derivatives have been found to have applications in material science . This suggests that the compound could potentially be used in the development of new materials.
Future Directions
The future research directions for a compound like this could involve further studies to fully characterize its properties and potential applications. This could include studies to determine its physical and chemical properties, its reactivity, and potential uses in fields like pharmaceuticals or materials science .
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-11-9-13(12(2)22-11)16(19)18-10-17(20,14-5-3-7-21-14)15-6-4-8-23-15/h3-9,20H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDSJJDABDKUQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2859451.png)
![N-Methyl-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2859453.png)

![methyl 4-({oxo[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]acetyl}amino)benzoate](/img/structure/B2859456.png)
![N-(2-chlorobenzyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2859457.png)

![4-bromo-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2859463.png)
![3-(4-Methylphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2859465.png)

![(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/no-structure.png)
![Ethyl 2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B2859468.png)

